6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H5F3N2O2. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science . The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various research and industrial applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents , suggesting that this compound may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been explored for the development of covalent inhibitors , suggesting that this compound may interact with its targets through a covalent bond, leading to the inhibition of target protein function.
Biochemical Pathways
Given its potential role as an antituberculosis agent , it may affect pathways critical for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Given its potential role as an antituberculosis agent , it may inhibit the growth and replication of Mycobacterium tuberculosis, leading to a reduction in bacterial load.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridines, and various substituted derivatives .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
Uniqueness
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to other similar compounds . This functional group also allows for further derivatization, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-3-6(8(15)16)14(7)4-5/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEBZMQCMRVHSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679746 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019021-78-3 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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